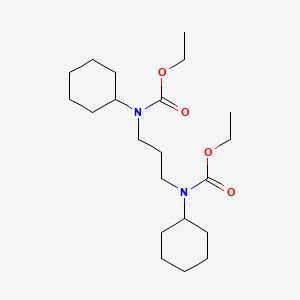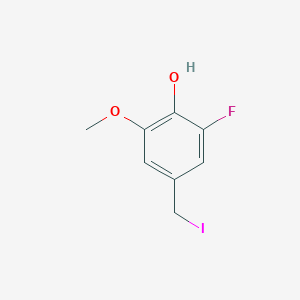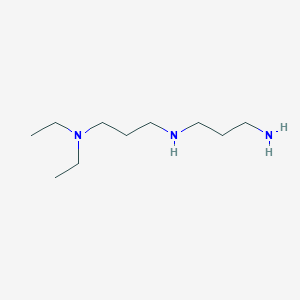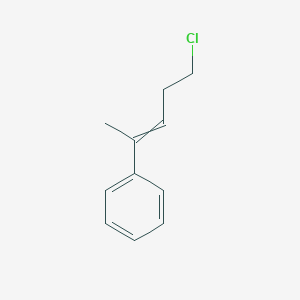
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester is a complex organic compound with the molecular formula C_9H_18N_2O_4. It consists of 65 atoms, including 38 hydrogen atoms, 21 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester typically involves the reaction of diethyl carbonate with 1,3-propanediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl carbonate+1,3-propanediamine→Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and energy consumption, making it economically viable.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and related compounds.
Scientific Research Applications
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition or activation of enzymatic activity and modulation of cellular processes.
Comparison with Similar Compounds
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dimethyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dipropyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dibutyl ester
These compounds share similar structural features but differ in the length and nature of the ester groups. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from its analogs.
Properties
CAS No. |
98225-20-8 |
|---|---|
Molecular Formula |
C21H38N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl N-cyclohexyl-N-[3-[cyclohexyl(ethoxycarbonyl)amino]propyl]carbamate |
InChI |
InChI=1S/C21H38N2O4/c1-3-26-20(24)22(18-12-7-5-8-13-18)16-11-17-23(21(25)27-4-2)19-14-9-6-10-15-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
NFXCYZSBELUIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCCN(C1CCCCC1)C(=O)OCC)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)

![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)



![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)

